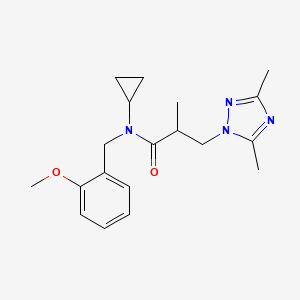acetic acid](/img/structure/B5903094.png)
[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid, commonly known as CP-724714, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. CP-724714 is a member of the pyrazine family and has a molecular weight of 381.4 g/mol.
Wirkmechanismus
CP-724714 is a reversible inhibitor of EGFR and works by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. CP-724714 has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER4, which are also involved in cancer progression.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CP-724714 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-724714 is its specificity for EGFR and other receptor tyrosine kinases, which makes it a promising candidate for targeted therapy. However, one of the limitations of CP-724714 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. CP-724714 is also subject to metabolism and clearance by the liver, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development of CP-724714 and other EGFR inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another area of focus is the identification of biomarkers that can predict response to EGFR inhibitors, which can help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of EGFR inhibitors in combination with other therapies, such as immune checkpoint inhibitors and PARP inhibitors, which may improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, CP-724714 is a promising candidate for the treatment of cancer, particularly in the inhibition of the EGFR pathway. CP-724714 has been extensively studied for its potential in the treatment of various types of cancer, and has shown promising results in preclinical and clinical studies. However, further research is needed to optimize the efficacy and safety of CP-724714 and other EGFR inhibitors, and to identify biomarkers that can predict response to treatment.
Synthesemethoden
CP-724714 can be synthesized using a variety of methods, including the reaction of 3-cyanopyrazine-2-carboxylic acid with 1-(5-fluoro-2-methoxyphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Wissenschaftliche Forschungsanwendungen
CP-724714 has been extensively studied for its potential in the treatment of cancer, particularly in the inhibition of the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the activation of EGFR and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-2-(5-fluoro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-27-15-3-2-12(19)10-13(15)16(18(25)26)23-6-8-24(9-7-23)17-14(11-20)21-4-5-22-17/h2-5,10,16H,6-9H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPDDPGFWXOUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)N2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5903045.png)
![5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903055.png)
![N-[4-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B5903064.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5903080.png)

![8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5903102.png)
![1-(cycloheptylcarbonyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5903107.png)
![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5903114.png)